molecular formula C12H13ClN2O5S B1372663 Methyl 4-chloro-3-[(3-oxopiperazin-1-yl)sulfonyl]benzoate CAS No. 1210458-57-3

Methyl 4-chloro-3-[(3-oxopiperazin-1-yl)sulfonyl]benzoate

Cat. No.: B1372663
CAS No.: 1210458-57-3
M. Wt: 332.76 g/mol
InChI Key: MDFPLRMXJHHACE-UHFFFAOYSA-N
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Description

Methyl 4-chloro-3-[(3-oxopiperazin-1-yl)sulfonyl]benzoate: is a chemical compound with the molecular formula C12H13ClN2O5S and a molecular weight of 332.76 g/mol . This compound is characterized by the presence of a benzoate group substituted with a chloro group, a sulfonyl group, and a piperazinone moiety. It is primarily used in research and development settings .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-chloro-3-[(3-oxopiperazin-1-yl)sulfonyl]benzoate typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Methyl 4-chloro-3-[(3-oxopiperazin-1-yl)sulfonyl]benzoate can undergo oxidation reactions, particularly at the piperazinone moiety, leading to the formation of sulfoxides and sulfones.

    Reduction: The compound can be reduced to form corresponding amines and alcohols, especially at the sulfonyl and ester groups.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 4-chloro-3-[(3-oxopiperazin-1-yl)sulfonyl]benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 4-chloro-3-[(3-oxopiperazin-1-yl)sulfonyl]benzoate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

methyl 4-chloro-3-(3-oxopiperazin-1-yl)sulfonylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O5S/c1-20-12(17)8-2-3-9(13)10(6-8)21(18,19)15-5-4-14-11(16)7-15/h2-3,6H,4-5,7H2,1H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDFPLRMXJHHACE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)Cl)S(=O)(=O)N2CCNC(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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